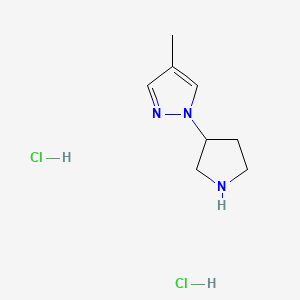

4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride

Description

Properties

IUPAC Name |

4-methyl-1-pyrrolidin-3-ylpyrazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-7-4-10-11(6-7)8-2-3-9-5-8;;/h4,6,8-9H,2-3,5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKLCTFJRNUVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methyl-1-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1365836-49-2

- Molecular Formula : C₇H₁₃Cl₂N₃

The structure of the compound features a pyrazole ring substituted with a pyrrolidine group, which is significant for its biological activity.

Pharmacological Activities

The biological activities of this compound have been explored in various studies, revealing a range of pharmacological effects:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit notable anti-inflammatory properties. For instance, compounds similar to 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole have shown effectiveness in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial and Antifungal Properties

Pyrazole derivatives have been evaluated for their antimicrobial activity against various pathogens. A study highlighted that certain pyrazole compounds displayed significant activity against bacterial strains such as E. coli and S. aureus. The presence of specific substituents in the pyrazole structure was found to enhance this activity .

Anticancer Potential

The anticancer properties of pyrazoles are particularly promising. In vitro studies have shown that some pyrazole derivatives can inhibit the growth of cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism often involves inducing apoptosis and disrupting cell cycle progression .

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, researchers synthesized a series of pyrazole derivatives, including this compound. These compounds were tested for their ability to inhibit TNF-α production in macrophages. The results indicated that the compound significantly reduced TNF-α levels compared to untreated controls, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Activity

A set of experiments assessed the antimicrobial efficacy of various pyrazole derivatives against common bacterial pathogens. The results showed that this compound exhibited MIC values comparable to those of established antibiotics, indicating its potential use as an antimicrobial agent.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Pyrazoles are known to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Cell Signaling : The compound may alter signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells.

- Direct Interaction with Pathogens : Its structure allows for direct interaction with microbial membranes, leading to disruption and cell death.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a candidate for further research:

Anticancer Properties

Research indicates that 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride has potential anticancer effects. Studies have shown that it can inhibit the growth of cancer cells in vitro, particularly in breast and colon cancer cell lines. The mechanism of action appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. Animal studies suggest that it may help mitigate neurodegeneration associated with conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells .

Antimicrobial Activity

Preliminary studies have demonstrated that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. This opens avenues for its use as a potential antimicrobial agent in pharmaceuticals .

Therapeutic Applications

The therapeutic potential of this compound extends across various domains:

Cancer Therapy

Given its anticancer properties, ongoing research is focusing on its application as an adjunct therapy in combination with existing chemotherapeutic agents to enhance treatment efficacy while minimizing side effects.

Neurological Disorders

Its neuroprotective effects suggest potential applications in treating neurodegenerative diseases. Clinical trials are needed to evaluate its safety and efficacy in humans.

Infection Control

With its antimicrobial properties, the compound may serve as a basis for developing new antibiotics or antifungal medications, particularly in an era of increasing antibiotic resistance.

Case Studies

Several case studies highlight the applications of this compound:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

The table below summarizes key differences between the target compound and three analogues:

*Calculated based on molecular formula.

Key Observations:

Azetidine’s smaller ring may confer unique reactivity in nucleophilic substitutions . The triazole analogue replaces pyrazole with a 1,2,4-triazole ring, increasing hydrogen-bonding sites and aromaticity, which could enhance binding specificity in drug targets.

Substituent Effects :

- The 3-chloropropyl chain in introduces a halogenated alkyl group, likely increasing lipophilicity and enabling covalent interactions (e.g., alkylation) in agrochemical applications. However, its hydrochloride salt may limit membrane permeability compared to dihydrochloride forms .

- The methoxy group in ’s pyrrolidine enhances metabolic stability by resisting oxidative degradation, a common issue in drug development .

Stereochemistry: The (2S,4R)-configured methoxy-pyrrolidine in highlights the role of stereochemistry in modulating biological activity, a factor absent in the racemic or non-chiral analogues .

Preparation Methods

Industrial Scale and Optimization

- Continuous flow reactors are employed in industrial settings to scale up the synthesis, allowing precise control over reaction parameters such as temperature, mixing, and reaction time.

- Automated systems reduce contamination risks and improve reproducibility of the dihydrochloride salt.

Optimization of reaction conditions includes:

- Catalyst selection: Copper-based catalysts for efficient cyclization.

- Temperature control: Maintaining 50–85 °C to balance reaction kinetics and intermediate stability.

- Solvent choice: Mixed solvents like THF/water or ethanol to enhance solubility and reduce side reactions.

- Purification: Use of column chromatography (silica gel with cyclohexane/ethyl acetate gradients) or recrystallization to achieve high purity.

Purification and Characterization

- After synthesis, purification is critical to remove unreacted starting materials and side products.

Techniques include:

- Column chromatography: Dry-load flash chromatography reduces tailing and improves resolution.

- Recrystallization: From suitable solvents to obtain pure dihydrochloride crystals.

- Avoidance of aqueous work-up: To prevent hygroscopic behavior and degradation of intermediates or final compounds.

Summary Table of Preparation Method Parameters

| Parameter | Description/Conditions | Notes |

|---|---|---|

| Starting materials | 3-methyl-1H-pyrazole, pyrrolidine derivatives | Commercially available or synthesized |

| Catalysts | Copper sulfate, sodium ascorbate, acid catalysts (HCl) | Catalyst choice affects yield and purity |

| Solvents | Ethanol, acetonitrile, THF/water (1:1), dioxane | Solvent polarity influences reaction |

| Temperature | 50–100 °C (typically ~50–85 °C) | Balances reaction rate and stability |

| Reaction time | 10 minutes to 24 hours | Depends on step and scale |

| Salt formation | 10% HCl in dioxane, evaporation to dryness | Produces dihydrochloride salt form |

| Purification methods | Column chromatography, recrystallization | Ensures high purity |

| Yield | 22–88% depending on step and optimization | Higher yields with optimized conditions |

Research Findings and Notes

- The synthesis of 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride involves well-established pyrazole chemistry combined with pyrrolidine functionalization techniques.

- Acid-catalyzed cyclization and salt formation steps are crucial for obtaining the dihydrochloride form with good stability.

- Reaction optimization through catalyst choice, temperature control, and solvent systems significantly impacts yield and purity.

- Industrial scale synthesis benefits from continuous flow technology and automation for consistent quality.

- Avoidance of aqueous work-up during isolation prevents compound degradation and maintains product integrity.

Q & A

Q. How can researchers design robust stability studies under ICH guidelines?

- Methodological Answer :

- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation pathways (e.g., hydrolysis of the pyrrolidine ring) .

- HPLC-MS : Characterize degradation products (e.g., oxidized pyrazole derivatives) .

Data Contradiction Analysis

- Safety Data Conflicts : While some sources classify the compound as "not hazardous" under GHS , conflicting reports may arise due to batch-specific impurities. Always conduct in-house toxicity screening .

- Synthetic Yield Variability : Differences in reported yields (e.g., 60–85%) may stem from solvent purity or catalyst aging. Use freshly distilled triethylamine and anhydrous solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.